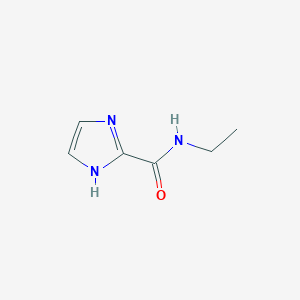![molecular formula C40H28N2O2 B12832637 4,4'-(3,4-Dimethoxynaphtho[1,2,3,4-ghi]perylene-7,14-diyl)dianiline](/img/structure/B12832637.png)
4,4'-(3,4-Dimethoxynaphtho[1,2,3,4-ghi]perylene-7,14-diyl)dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(3,4-Dimethoxynaphtho[1,2,3,4-ghi]perylene-7,14-diyl)dianiline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthoperylene core with dimethoxy and dianiline substituents, making it an interesting subject for research in organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3,4-Dimethoxynaphtho[1,2,3,4-ghi]perylene-7,14-diyl)dianiline typically involves a multi-step process. One common method includes the Diels-Alder reaction of perylene with 4,5-dimethoxy-1,2-didehydrobenzene, generated in situ from diazonium salts derived from anthranilic acids . The reaction is carried out in the presence of potassium fluoride in toluene, with 18-crown-6 as a phase-transfer catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-(3,4-Dimethoxynaphtho[1,2,3,4-ghi]perylene-7,14-diyl)dianiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
4,4’-(3,4-Dimethoxynaphtho[1,2,3,4-ghi]perylene-7,14-diyl)dianiline has several applications in scientific research:
Organic Electronics: The compound’s extended conjugation makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Its unique structural properties are explored for the development of new materials with specific electronic and optical characteristics.
Biological Applications: Potential use in bio-imaging and as a fluorescent probe due to its photophysical properties.
Mechanism of Action
The mechanism by which 4,4’-(3,4-Dimethoxynaphtho[1,2,3,4-ghi]perylene-7,14-diyl)dianiline exerts its effects is primarily related to its electronic structure. The compound’s extended π-conjugation allows for efficient electron transport and light absorption/emission. This makes it an effective component in electronic devices and fluorescent probes. The molecular targets and pathways involved are typically those associated with electron transport and light interaction.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline
- 4,4’-(1,2,5]thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)
Uniqueness
4,4’-(3,4-Dimethoxynaphtho[1,2,3,4-ghi]perylene-7,14-diyl)dianiline stands out due to its specific naphthoperylene core and the presence of dimethoxy and dianiline substituents. This unique structure provides distinct electronic and photophysical properties, making it particularly valuable in applications requiring efficient electron transport and light emission.
Properties
Molecular Formula |
C40H28N2O2 |
|---|---|
Molecular Weight |
568.7 g/mol |
IUPAC Name |
4-[20-(4-aminophenyl)-5,24-dimethoxy-9-heptacyclo[16.8.0.02,11.03,8.04,25.012,17.021,26]hexacosa-1(26),2,4,6,8,10,12,14,16,18,20,22,24-tridecaenyl]aniline |
InChI |
InChI=1S/C40H28N2O2/c1-43-33-17-15-27-29(21-7-11-23(41)12-8-21)19-31-25-5-3-4-6-26(25)32-20-30(22-9-13-24(42)14-10-22)28-16-18-34(44-2)40-36(28)38(32)37(31)35(27)39(33)40/h3-20H,41-42H2,1-2H3 |
InChI Key |
FDHZWQGAIQHZQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C3=C4C(=CC(=C3C=C1)C5=CC=C(C=C5)N)C6=CC=CC=C6C7=CC(=C8C=CC(=C2C8=C74)OC)C9=CC=C(C=C9)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


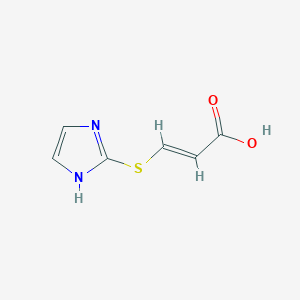
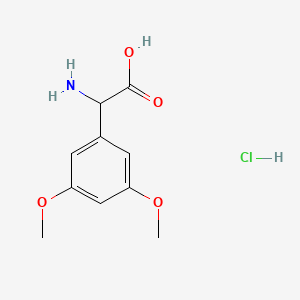
![2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrobromide](/img/structure/B12832567.png)
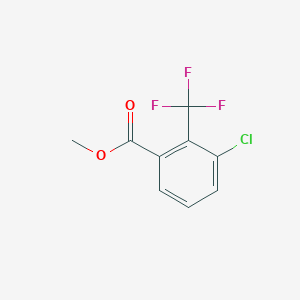
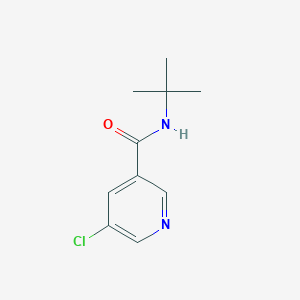
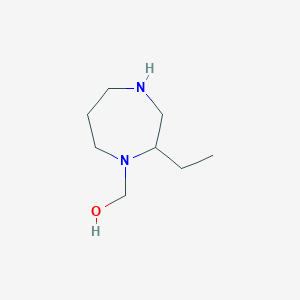
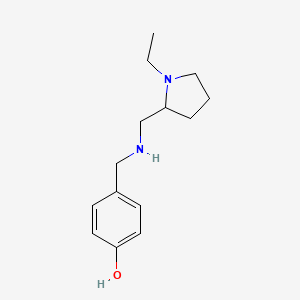
![(4R,4aS,6aR,7R,9R,11S,11aS,11bR)-7-Acetoxy-11-hydroxy-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12832639.png)
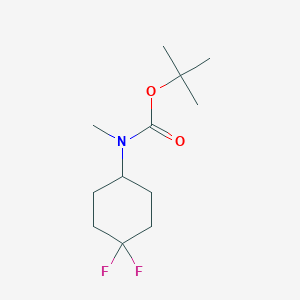
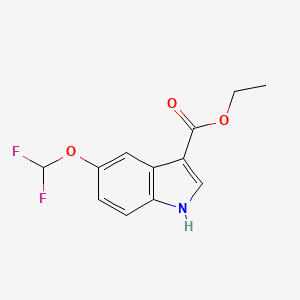
![2-hexyldecyl 2-[5-[5-[3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate](/img/structure/B12832647.png)
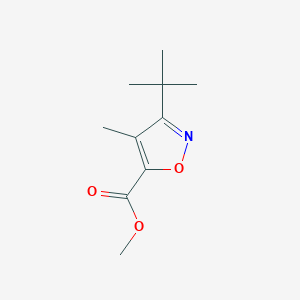
![3-Iodo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B12832651.png)
